molecular formula C32H25NO7 B14808875 [4-(4-cyanophenyl)phenyl] 6-(4-prop-2-enoyloxybutoxycarbonyloxy)naphthalene-2-carboxylate CAS No. 914918-07-3

[4-(4-cyanophenyl)phenyl] 6-(4-prop-2-enoyloxybutoxycarbonyloxy)naphthalene-2-carboxylate

Cat. No.: B14808875
CAS No.: 914918-07-3
M. Wt: 535.5 g/mol
InChI Key: MKNLWMACVLTHAB-UHFFFAOYSA-N
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Description

[4-(4-cyanophenyl)phenyl] 6-(4-prop-2-enoyloxybutoxycarbonyloxy)naphthalene-2-carboxylate: is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with a cyanophenyl group and a prop-2-enoyloxybutoxycarbonyloxy group, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-cyanophenyl)phenyl] 6-(4-prop-2-enoyloxybutoxycarbonyloxy)naphthalene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene-2-carboxylate core, followed by the introduction of the cyanophenyl and prop-2-enoyloxybutoxycarbonyloxy groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[4-(4-cyanophenyl)phenyl] 6-(4-prop-2-enoyloxybutoxycarbonyloxy)naphthalene-2-carboxylate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

[4-(4-cyanophenyl)phenyl] 6-(4-prop-2-enoyloxybutoxycarbonyloxy)naphthalene-2-carboxylate: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [4-(4-cyanophenyl)phenyl] 6-(4-prop-2-enoyloxybutoxycarbonyloxy)naphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

[4-(4-cyanophenyl)phenyl] 6-(4-prop-2-enoyloxybutoxycarbonyloxy)naphthalene-2-carboxylate: can be compared with other similar compounds, such as:

    [4-(4-cyanophenyl)phenyl] 6-(4-methoxybutoxycarbonyloxy)naphthalene-2-carboxylate: Differing by the presence of a methoxy group instead of a prop-2-enoyloxy group.

    [4-(4-cyanophenyl)phenyl] 6-(4-ethoxybutoxycarbonyloxy)naphthalene-2-carboxylate: Differing by the presence of an ethoxy group instead of a prop-2-enoyloxy group.

These comparisons highlight the uniqueness of This compound

Properties

CAS No.

914918-07-3

Molecular Formula

C32H25NO7

Molecular Weight

535.5 g/mol

IUPAC Name

[4-(4-cyanophenyl)phenyl] 6-(4-prop-2-enoyloxybutoxycarbonyloxy)naphthalene-2-carboxylate

InChI

InChI=1S/C32H25NO7/c1-2-30(34)37-17-3-4-18-38-32(36)40-29-16-13-25-19-27(10-9-26(25)20-29)31(35)39-28-14-11-24(12-15-28)23-7-5-22(21-33)6-8-23/h2,5-16,19-20H,1,3-4,17-18H2

InChI Key

MKNLWMACVLTHAB-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCOC(=O)OC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C#N

Origin of Product

United States

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